molecular formula C9H14N2OS B8532804 2-Amino-3-aminocarbonyl-4-tert.-butyl-thiophene

2-Amino-3-aminocarbonyl-4-tert.-butyl-thiophene

Cat. No.: B8532804
M. Wt: 198.29 g/mol
InChI Key: ZWYMCCBUHNFUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-aminocarbonyl-4-tert.-butyl-thiophene is a useful research compound. Its molecular formula is C9H14N2OS and its molecular weight is 198.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

2-amino-4-tert-butylthiophene-3-carboxamide

InChI

InChI=1S/C9H14N2OS/c1-9(2,3)5-4-13-8(11)6(5)7(10)12/h4H,11H2,1-3H3,(H2,10,12)

InChI Key

ZWYMCCBUHNFUDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=C1C(=O)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 180 g (1 mole) of 2-amino-3-cyano-4-tert.-butyl-thiophene and 750 ml of 95-97% strength sulphuric acid was stirred at 100°-110° C. for one hour, whereupon a slightly exothermic reaction started, so that when a temperature of 100° C. was reached no further heating was required. The reaction mixture was left to cool and was stirred into 5 liters of ice-water and neutralized with about 3 liters of 25% strength aqueous ammonia solution. The solid product which precipitated was filtered off, washed with water and dried at 50° C. 194 g of 2-amino-3-aminocarbonyl-4-tert.-butyl-thiophene of melting point 145° C. were obtained in this manner.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
5 L
Type
solvent
Reaction Step Two

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